REACTION_CXSMILES
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CO[C:3]1[CH:4]=[CH:5][C:6]([O:11][CH2:12][O:13][CH3:14])=[C:7]([CH:10]=1)C=O.[OH:15][C:16]1C=CC(C=O)=CC=1>>[CH3:14][O:13][CH2:12][O:11][C:6]1[CH:7]=[CH:10][C:3]([CH:16]=[O:15])=[CH:4][CH:5]=1
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Name
|
|
Quantity
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0 (± 1) mol
|
Type
|
reactant
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Smiles
|
COC=1C=CC(=C(C=O)C1)OCOC
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Name
|
|
Quantity
|
4.48 g
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C=O)C=C1
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
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product
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Smiles
|
COCOC1=CC=C(C=O)C=C1
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |